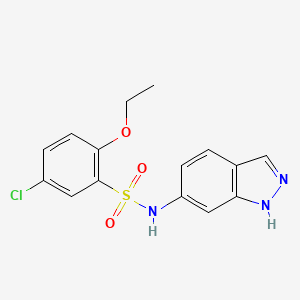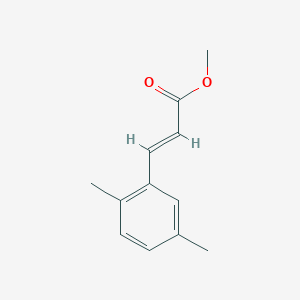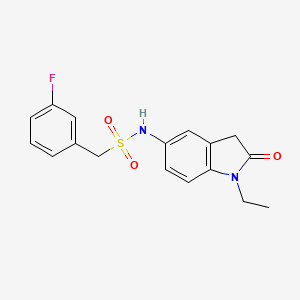![molecular formula C14H20N4O3 B2869784 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine CAS No. 2034448-35-4](/img/structure/B2869784.png)
4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a pyrazine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Morpholino(3-(pyrazin-2-yl)piperidin-1-yl)methanone
Uniqueness
4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
morpholin-4-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(17-6-8-20-9-7-17)18-5-1-2-12(11-18)21-13-10-15-3-4-16-13/h3-4,10,12H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHIEDIQALLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)
![N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2869702.png)
![1-(4-phenyloxane-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B2869707.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2869708.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2869711.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2869712.png)
![tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2869714.png)


![N-[2-[(6-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869719.png)
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2869720.png)
![(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide](/img/structure/B2869723.png)

